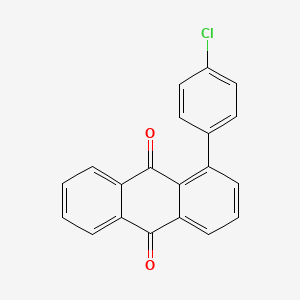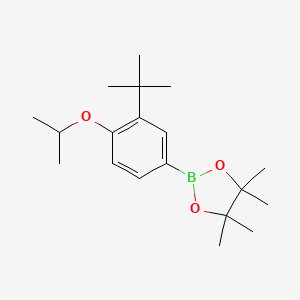![molecular formula C18H23NO3 B13933013 Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl methyl(2-oxospiro[35]nonan-7-YL)carbamate is a chemical compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro[35]nonane ring system, which is fused to a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with benzyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate: Unique due to its spirocyclic structure.
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)urea: Similar structure but with a urea group instead of a carbamate.
Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)amide: Contains an amide group, offering different chemical properties.
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
benzyl N-methyl-N-(2-oxospiro[3.5]nonan-7-yl)carbamate |
InChI |
InChI=1S/C18H23NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15H,7-13H2,1H3 |
Clave InChI |
HPSYNYNGFRLNHG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2(CC1)CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

